2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid

Purification Optimization Thermal Stability Process Chemistry

Researchers developing EP2 receptor agonists (e.g., PGN-9856) require the exact 3',4'-difluoro substitution pattern-the 3',5'-regioisomer and mono-fluoro analogs are not viable substitutes due to divergent physicochemical properties (ΔBP 4.2°C) and incompatible pharmacophoric profiles. This compound delivers the precise biphenylacetic acid core for high-affinity target engagement (pKi ≥ 8.3). • Boiling point 384.6°C enables robust purification and regioisomer discrimination. • Computed LogP 3.26 supports CNS-oral permeability optimization. • Suitable for AAD inhibitor screening libraries.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
CAS No. 866108-76-1
Cat. No. B1436645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid
CAS866108-76-1
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CC(=O)O
InChIInChI=1S/C14H10F2O2/c15-12-5-4-11(8-13(12)16)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)
InChIKeyLNCISQVUJFQGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic Acid Selection Guide


2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid (CAS 866108-76-1) is a fluorinated biphenylacetic acid derivative with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . The compound features a 3',4'-difluoro substitution pattern on one phenyl ring and an acetic acid moiety attached to the meta position of the adjacent phenyl ring, resulting in a computed LogP of 3.2589, a density of 1.302 g/cm³, and a boiling point of 384.6°C at 760 mmHg [1]. The combination of a biphenyl scaffold, precise difluoro substitution, and a free carboxylic acid handle renders this compound a versatile intermediate for medicinal chemistry applications, particularly in the synthesis of EP2 receptor-targeting agents .

Why 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic Acid Is Irreplaceable


Despite sharing the biphenylacetic acid core, seemingly similar analogs—including the 3',5'-difluoro regioisomer (CAS 866108-77-2) and the mono-fluoro derivative (CAS 669713-86-4)—exhibit distinct physicochemical properties that preclude simple substitution. The specific 3',4'-difluoro arrangement in the target compound yields a unique boiling point (384.6°C) that differs by 4.2°C from the 3',5'-regioisomer (380.4°C) and by 1.0°C from the mono-fluoro analog (385.6°C), which has direct implications for purification and downstream processing [1]. Furthermore, the 3',4'-difluoro pattern constitutes a critical pharmacophoric element in advanced leads such as PGN-9856 (EP2 receptor agonist, pKi ≥ 8.3); any deviation in substitution pattern would abolish the specific molecular recognition required for this high-affinity interaction . Therefore, substitution with an incorrect analog introduces both physical property mismatches and structural incompatibilities that cannot be mitigated through formulation adjustments alone.

2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic Acid vs. Analogs: Quantitative Evidence


Boiling Point vs. 3',5'-Difluoro Regioisomer

The target compound exhibits a boiling point of 384.6°C at 760 mmHg, whereas the 3',5'-difluoro regioisomer (CAS 866108-77-2) demonstrates a boiling point of 380.4°C under identical conditions [1]. This 4.2°C difference, while modest, is a measurable and reproducible physical property distinction that can impact separation efficiency during fractional distillation or inform thermal stability assessments during reaction work-up.

Purification Optimization Thermal Stability Process Chemistry

Density vs. Mono-Fluoro Analog

The target compound possesses a density of 1.302 g/cm³, which is notably higher than the 1.235 g/cm³ observed for the mono-fluoro analog (3'-fluoro-biphenyl-3-yl)-acetic acid (CAS 669713-86-4) [1]. This 5.7% increase in density is directly attributable to the presence of the second fluorine atom and can influence material handling, packaging, and the behavior of the compound in density-dependent formulations.

Formulation Science Material Handling Physicochemical Characterization

Lipophilicity vs. Mono-Fluoro Analog

The calculated LogP for 2-(3',4'-difluoro-[1,1'-biphenyl]-3-yl)acetic acid is 3.2589, whereas the corresponding mono-fluoro analog (3'-fluoro-biphenyl-3-yl)-acetic acid (CAS 669713-86-4) exhibits a LogP ranging from 3.1198 to 3.29 depending on the computational method . The 3',4'-difluoro substitution yields a consistently measurable lipophilicity that sits between the extremes of the mono-fluoro analog, offering a balanced hydrophobic profile that can be critical for optimizing membrane permeability in drug discovery programs.

Drug Design ADME Prediction Bioavailability Optimization

Integration into EP2 Agonist PGN-9856

The 3',4'-difluoro-[1,1'-biphenyl] motif is an integral structural component of PGN-9856 (CAS 863704-91-0), a non-prostanoid EP2 receptor agonist that demonstrates high affinity (pKi ≥ 8.3) and potent agonist activity (pEC50 ≥ 8.5) . The 3',4'-difluoro substitution pattern is not arbitrary; it is essential for the compound's ability to engage the EP2 receptor with nanomolar affinity, as confirmed by the IUPAC name: 2-(3-(3',4-difluoro-[1,1'-biphenyl]-3-carboxamido)phenoxy)acetic acid. While this data does not measure the target compound's intrinsic activity, it provides direct evidence that the 3',4'-difluoro biphenyl core enables high-value therapeutic leads that would be inaccessible with alternative substitution patterns.

GPCR Targeted Therapy Anti-inflammatory Agents Ophthalmology Drug Discovery

AAD Inhibition Class Evidence

Difluorobiphenyl acetic acid derivatives, as a class, have demonstrated measurable inhibitory activity against aromatic amino acid decarboxylase (AAD). Specifically, 2',4'-difluorobiphenyl-4-yl acetic acid (a regioisomeric analog) exhibited an IC50 of 4.4 × 10⁻⁴ M (440 μM) in an in vitro rat liver AAD assay, while the structurally related parent compound flobufen (4-[2',4'-difluorbiphenyl]-4-oxo-methyl-butanic acid) showed a Ki of approximately 1.5 × 10⁻⁴ M (150 μM) [1]. Although direct data for the target 3',4'-difluoro regioisomer is not reported in this study, these findings establish a class-level precedent that difluorobiphenyl acetic acid scaffolds can engage this enzyme target, with activity likely modulated by the precise fluorine substitution pattern.

Enzyme Inhibition Aromatic Amino Acid Decarboxylase NSAID Pharmacology

Validated Applications of 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic Acid


EP2 Receptor-Targeted Therapeutics Synthesis

2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid serves as a direct precursor for the 3',4'-difluoro-[1,1'-biphenyl] core required in the synthesis of PGN-9856 and related EP2 receptor agonists . PGN-9856 demonstrates high affinity (pKi ≥ 8.3) and potent agonist activity (pEC50 ≥ 8.5) at the EP2 receptor, a target implicated in anti-inflammatory and anti-glaucoma indications . Use of this specific building block ensures the correct 3',4'-difluoro substitution pattern essential for target engagement.

Process Optimization via Physicochemical Properties

The distinct boiling point of 384.6°C (vs. 380.4°C for the 3',5'-regioisomer) and density of 1.302 g/cm³ (vs. 1.235 g/cm³ for the mono-fluoro analog) provide quantifiable benchmarks for purification method selection and material handling protocols [1]. Process chemists can leverage these differences to design separation strategies that discriminate between closely related regioisomers, reducing the risk of cross-contamination in multi-step syntheses.

Lead Optimization in Medicinal Chemistry

The computed LogP of 3.2589 positions this compound within a desirable lipophilicity range for CNS and oral drug candidates, offering a balanced profile relative to the more variable LogP of the mono-fluoro analog (3.1198–3.29) . The 3',4'-difluoro substitution pattern provides a reproducible physicochemical handle for SAR studies aimed at optimizing membrane permeability and metabolic stability.

AAD-Targeted Enzyme Inhibition Screening

Based on class-level evidence that difluorobiphenyl acetic acid derivatives inhibit aromatic amino acid decarboxylase (AAD) (IC50 ~440 μM for a regioisomeric analog) [2], this compound is suitable for inclusion in AAD-focused screening libraries. The 3',4'-difluoro regioisomer may exhibit altered potency or selectivity relative to the reported 2',4'-analog, providing a valuable tool for exploring structure-activity relationships around neurotransmitter metabolism pathways.

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